molecular formula C14H17NS B14151297 2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione CAS No. 180907-94-2

2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione

Cat. No.: B14151297
CAS No.: 180907-94-2
M. Wt: 231.36 g/mol
InChI Key: LDBDQGQQDUYVCE-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with various substituents, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other heterocyclic compounds .

Scientific Research Applications

2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione involves its interaction with molecular targets such as calcium channels. By blocking these channels, it can modulate calcium influx in cells, which is crucial for various physiological processes. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

CAS No.

180907-94-2

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

2,2,4-trimethyl-5-phenyl-1,3-dihydropyridine-6-thione

InChI

InChI=1S/C14H17NS/c1-10-9-14(2,3)15-13(16)12(10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,15,16)

InChI Key

LDBDQGQQDUYVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)NC(C1)(C)C)C2=CC=CC=C2

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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